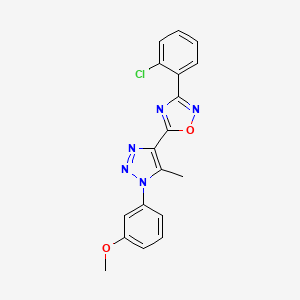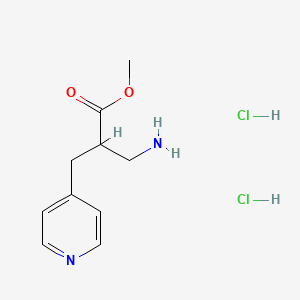
tetrahydro-2H-pyran-4-yl 3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tetrahydro-2H-pyran-4-yl 3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate is a chemical entity that appears to be related to a class of compounds that have been synthesized for various purposes, including potential antibacterial activity. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar structures.
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and subsequent transformations. For instance, the cyclization of N-(4-chlorophenyl)-β-alanine with piperidine as a catalyst led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which could further react with hydrazines to yield a variety of derivatives . Another synthesis route described the Pechmann condensation to create 1,2,3,4-tetrahydro-5H- benzopyrano[3,4-c]pyridin-5-ones, showcasing a method to construct complex heterocyclic systems . Additionally, a two-step procedure involving the Vilsmeier–Haack reagent was used to synthesize methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates . These methods indicate the versatility and complexity of reactions that can be employed to synthesize compounds within this chemical space.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR . X-ray analysis data was used to unambiguously assign the structures of three compounds . Semiempirical calculations suggested a favored geometry with a boat conformation in the dihydropyridine system and a planar pyrazole ring . These findings highlight the importance of conformation and geometry in the stability and reactivity of such compounds.
Chemical Reactions Analysis
The compounds synthesized in these studies underwent various chemical reactions, including cyclization, condensation, and reactions with hydrazines. The reactivity with hydrazines, in particular, led to the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives . The use of the Vilsmeier–Haack reagent also indicates the potential for introducing functional groups that can further modify the chemical structure .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the studies do discuss properties of related compounds. Some of the synthesized compounds exhibited weak antibacterial activity, suggesting potential biological interactions . The semiempirical calculations that revealed preferred conformations also contribute to understanding the physical properties, such as stability and strain within the molecule .
Propriétés
IUPAC Name |
oxan-4-yl 3-(3-chloropyridin-4-yl)oxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c17-14-10-18-6-3-15(14)22-13-2-1-7-19(11-13)16(20)23-12-4-8-21-9-5-12/h3,6,10,12-13H,1-2,4-5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSGDEHTZOBKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OC2CCOCC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-2H-pyran-4-yl 3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2515985.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2515987.png)
![2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride](/img/structure/B2515990.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2515991.png)
![Cyclopent-3-en-1-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2515993.png)






![3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2516003.png)
